

isotopic abundance of Nitrogen-17 in nature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitrogen-17

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Technical Guide on the Isotope Nitrogen-17

Executive Summary

This technical guide addresses the properties of the nitrogen isotope, **Nitrogen-17** (^{17}N). A common misconception pertains to its natural isotopic abundance. Scientific evidence confirms that **Nitrogen-17** is a short-lived, artificially produced radioisotope and is not naturally present in the Earth's isotopic composition of nitrogen.^{[1][2][3]} Natural nitrogen consists of two stable isotopes: Nitrogen-14 (99.632%) and Nitrogen-15 (0.368%).^{[4][5][6]}

This document provides a comprehensive overview of ^{17}N , including its radioactive properties, decay mechanisms, and experimental production protocols. Given its transient nature, the focus of this guide is on its nuclear characteristics rather than a non-existent natural abundance. This information is intended for academic, research, and industrial professionals who require a concise technical summary of this specific radionuclide.

Nuclear Properties of Nitrogen-17

Nitrogen-17 is an unstable isotope of nitrogen characterized by a nucleus containing 7 protons and 10 neutrons.^[1] Its key nuclear and radioactive properties are summarized below. Due to its extremely short half-life, it does not exist in nature and must be produced artificially for research purposes.^[1]

Table 1: Summary of **Nitrogen-17** Nuclear Data

Property	Value
Symbol	^{17}N
Half-life ($T_{1/2}$)	4.173(4) seconds[1][2][7]
Primary Decay Mode	Beta-minus (β^-) Decay[4][7]
Secondary Decay Mode	Beta-delayed Neutron Emission (β^-n)[4][7]
Isotopic Mass	17.008449 u[1][7]
Spin and Parity	$1/2^-$ [1][7]
Parent Nuclide	^{17}C (via β^- decay)[1][7]
Primary Decay Product	^{17}O [8][9]
Secondary Decay Product	^{16}O [4][7]

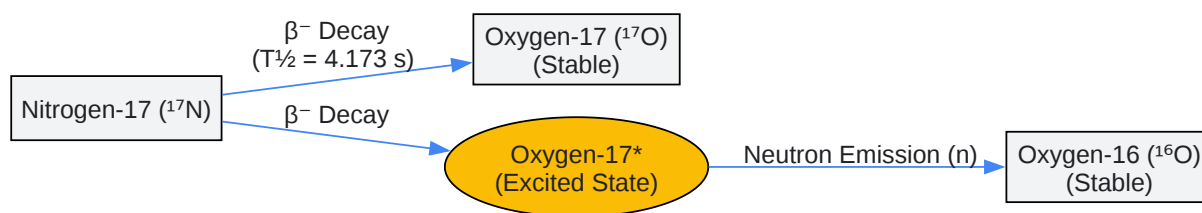
Decay Pathway of Nitrogen-17

Nitrogen-17 primarily decays via two competing beta-minus pathways. The dominant pathway is a direct beta decay to a stable isotope of oxygen, Oxygen-17. A secondary, less frequent pathway involves beta decay to an excited state of Oxygen-17, which then immediately emits a neutron to become the stable isotope Oxygen-16.

The decay scheme is as follows:

- Beta Decay (β^-): A neutron in the ^{17}N nucleus is converted into a proton, emitting an electron (beta particle) and an antineutrino. This transforms **Nitrogen-17** into Oxygen-17.
 - $^{17}\text{N} \rightarrow ^{17}\text{O} + e^- + \bar{\nu}_e$
- Beta-delayed Neutron Emission (β^-n): ^{17}N undergoes beta decay to a high-energy excited state of ^{17}O , which is unstable and promptly emits a neutron to reach the stable ^{16}O . [4][7]
 - $^{17}\text{N} \rightarrow ^{17}\text{O}^* + e^- + \bar{\nu}_e$
 - $^{17}\text{O}^* \rightarrow ^{16}\text{O} + n$

The following diagram illustrates this decay process.



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*Decay pathway of **Nitrogen-17**.*

Experimental Protocols: Production of Nitrogen-17

Nitrogen-17 is produced exclusively in laboratory settings using particle accelerators.[1] The methodologies involve bombarding a specific target material with high-energy particles to induce a nuclear reaction. The study of ^{17}N is primarily for academic purposes in the field of nuclear physics.[1]

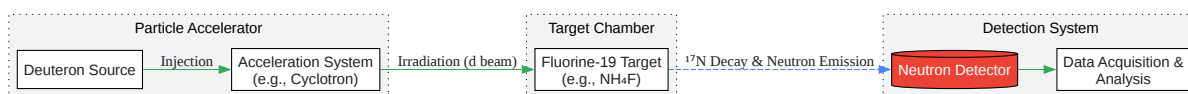
Key Experimental Protocol: Deuteron Bombardment of Fluorine

The first reported production of **Nitrogen-17** in 1949 utilized the following nuclear reaction[1]:

- Reaction: $^{19}\text{F}(\text{d},\alpha)^{17}\text{N}$
- Description: A target containing Fluorine-19 (^{19}F) is irradiated with a beam of high-energy deuterons (^2H , denoted as 'd'). The interaction results in the ejection of an alpha particle (^4He , denoted as ' α ') and the formation of a **Nitrogen-17** nucleus.
- Detailed Steps:
 - Target Preparation: An aqueous solution of ammonium fluoride (NH_4F) or another fluorine-containing compound is prepared and placed in a target holder.
 - Particle Acceleration: Deuterons are accelerated to high energies (e.g., 190 MeV, as in the original discovery) using a cyclotron or linear accelerator.[1]

- Irradiation: The accelerated deuteron beam is directed onto the fluorine target.
- Product Isolation & Detection: Due to its short half-life, ^{17}N must be detected almost instantaneously. The primary method of detection is through its decay products, specifically the high-energy neutrons emitted during its beta-delayed neutron decay channel. This unique signature allows for clear identification.

The following diagram illustrates a generalized workflow for the production and detection of **Nitrogen-17**.



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Workflow for ^{17}N production and detection.

Conclusion

In summary, **Nitrogen-17** is a radioactive nuclide with a half-life of 4.173 seconds that is not found in nature.^{[1][2]} Its existence is transient and induced artificially in laboratory settings. For professionals in research and drug development, it is critical to distinguish between the stable, naturally occurring isotopes of nitrogen (^{14}N and ^{15}N), which are relevant in various applications including NMR and isotopic labeling, and synthetic, short-lived radioisotopes like ^{17}N , whose study is confined to the domain of nuclear physics.

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- To cite this document: BenchChem. [isotopic abundance of Nitrogen-17 in nature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197461#isotopic-abundance-of-nitrogen-17-in-nature]

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